3-Amino-1,2-propanediol
Overview
Description
3-Amino-1,2-propanediol is a compound that can be derived from reactions involving 3-chloro-1,2-propanediol, as seen in model aqueous solutions where it was identified as the main reaction product alongside glycerol. This compound has been found in commercially available seasonings, indicating its relevance in food chemistry .
Synthesis Analysis
The synthesis of related compounds such as 2-amino-1,3-propanediol has been achieved using malonic acid diethyl ester as a starting material, followed by nitrosation and reduction with sodium in ethanol. This method has been deemed suitable for industrial production due to its low cost and moderate reaction conditions, yielding a total of 53.5% of the desired product .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-amino-1,2-propanediol is not detailed in the provided papers, related compounds such as 2-amino-2-methyl-1,3-propanediol have been used as ligand backbones for synthesizing various cobalt complexes, indicating the versatility of amino propanediol derivatives in coordination chemistry .
Chemical Reactions Analysis
The chemical behavior of 2-amino-2(hydroxymethyl)-1,3-propanediol (a close relative of 3-amino-1,2-propanediol) with metal ions such as H+, Ni2+, Cu2+, and Zn2+ has been studied, showing the ability of these compounds to form complexes with metals. The formation constants of several metal complexes were calculated, demonstrating the compound's potential in forming stable complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-amino-1,2-propanediol itself are not directly discussed in the provided papers. However, the study of similar compounds, such as 2-amino-2(hydroxymethyl)-1,3-propanediol, and their interactions with metal ions in aqueous solutions, provides insights into the potential properties of 3-amino-1,2-propanediol, such as its reactivity and complexation behavior in an aqueous environment .
Scientific Research Applications
Biotechnological Production
3-Amino-1,2-propanediol (APD) has been highlighted as a significant compound in the biotechnological sector. The compound finds its application in the production of 1,3-propanediol (1,3-PD), an important chemical used as a monomer for synthesizing various commercially valuable products such as polyesters, polyethers, and polyurethanes. Biotechnological approaches involving genetically engineered microorganisms have been developed to improve the biosynthesis of 1,3-PD from glycerol or glucose, showcasing the potential of APD in enhancing the production efficiency and overcoming limitations associated with traditional chemical synthesis methods. The engineered strains exhibit higher yields and better productivity, marking a significant step towards sustainable and economically viable production processes (Yang et al., 2018), (Kaur et al., 2012).
Chemical Synthesis and Applications
APD serves as a versatile intermediate in various chemical synthesis processes. Historically, it has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol. In recent times, its scope of application has expanded. APD is now utilized in the production of X-ray contrast agents, pharmaceuticals, and as a key raw material for the chemical synthesis of sphingosine/ceramide. The compound is obtained through chemical processes or biotechnological methods involving enzymes like amino alcohol dehydrogenases or transaminases, signifying its importance in diverse chemical synthesis pathways (Andreeßen & Steinbüchel, 2011).
Adsorption and Recovery of Metal Ions
APD has been incorporated into novel chelating resins for selective adsorption of metal ions, specifically gold (Au III) ions. The polystyrene-supported APD resin demonstrates excellent adsorption capabilities, especially for Au (III) ions, offering potential applications in the recovery of gold from multi-ionic aqueous systems. This application is crucial in the context of resource recovery and environmental management (Changmei et al., 2011).
Enantioselective Biotransformation
APD-related compounds are utilized in enantioselective biotransformation processes, particularly in the pharmaceutical sector. For instance, S-3-amino-3-phenylpropionic acid, an important intermediate for certain pharmaceuticals, is produced through chiral catalysis involving microorganisms. The study of such biocatalytic processes opens new avenues for the preparation of enantiopure compounds, highlighting the significance of APD derivatives in developing novel pharmaceuticals (Li et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminopropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862294 | |
Record name | 1,2-Propanediol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Propanediol, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Amino-1,2-propanediol | |
CAS RN |
616-30-8 | |
Record name | 3-Amino-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminopropanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-1,2-propanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Propanediol, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Propanediol, 3-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOPROPANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH369P864X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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